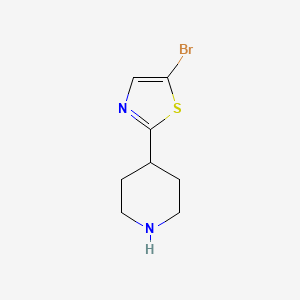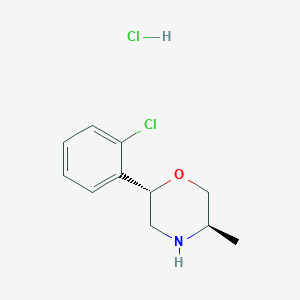![molecular formula C14H15BrO6 B2952595 (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-31-0](/img/structure/B2952595.png)
(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid, also known as BEOA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and survival. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has also been found to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has been found to have a number of biochemical and physiological effects. Studies have shown that (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has also been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid for lab experiments is its potential applications in cancer research. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid in lab experiments. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has been found to be toxic to certain cells at high concentrations, and further studies are needed to determine the optimal concentration for use in lab experiments.
Orientations Futures
There are a number of future directions for research on (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid. One area of research is the development of new cancer treatments based on (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid. Studies are needed to determine the optimal dose and treatment regimen for (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid in cancer patients. Another area of research is the development of new anti-inflammatory treatments based on (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid. Studies are needed to determine the efficacy and safety of (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid in the treatment of inflammatory diseases. Finally, further studies are needed to determine the exact mechanism of action of (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid and its potential applications in other areas of scientific research.
Méthodes De Synthèse
(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenylboronic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ethyl acrylate to form (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid.
Applications De Recherche Scientifique
(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO6/c1-3-20-11-7-9(4-5-12(16)17)6-10(15)14(11)21-8-13(18)19-2/h4-7H,3,8H2,1-2H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDZAPAQQNYVDV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


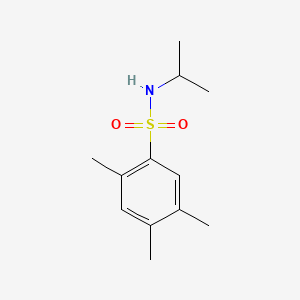
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)
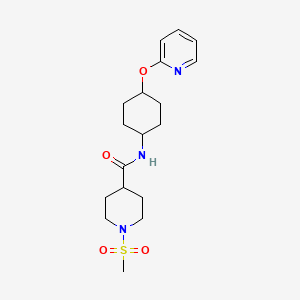
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)
![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)
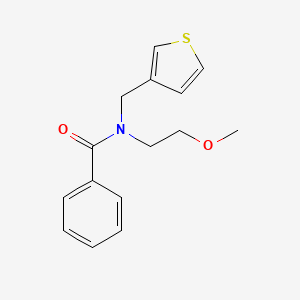
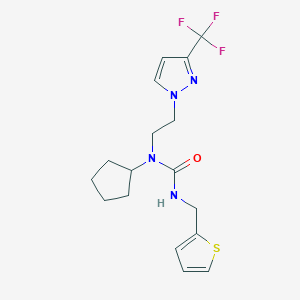
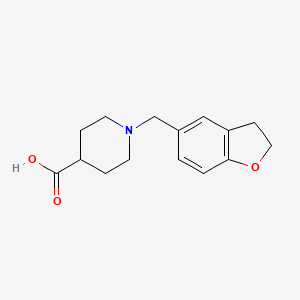
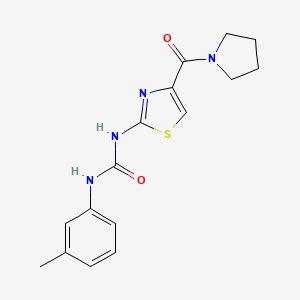
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)
